

# Reactivity and chemical properties of orthoaminobenzaldehyde

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Compound of Interest		
Compound Name:	2-Aminobenzaldehyde	
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An In-depth Technical Guide to the Reactivity and Chemical Properties of ortho-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ortho-Aminobenzaldehyde (also known as **2-aminobenzaldehyde** or 2-formylaniline) is a bifunctional aromatic organic compound with the formula  $C_6H_4(NH_2)CHO.[1]$  It consists of a benzene ring substituted with both an aldehyde (-CHO) and an amino (-NH<sub>2</sub>) group at adjacent positions. This unique arrangement of reactive functional groups makes it an exceptionally valuable and versatile building block in synthetic organic chemistry.

It is a crucial precursor for the synthesis of a wide variety of heterocyclic compounds, most notably quinolines and their derivatives, which are scaffolds for numerous pharmaceuticals exhibiting antibacterial, antimalarial, anti-inflammatory, and anticancer properties.[2][3][4] Despite its utility, o-aminobenzaldehyde is known for its instability, as it can readily undergo self-condensation or polymerization, particularly at room temperature or in the presence of acid.[1][5][6][7] This guide provides a comprehensive overview of its physical and chemical properties, core reactivity, and key experimental protocols.

## **Physical and Spectroscopic Properties**



o-Aminobenzaldehyde is a yellow solid at room temperature and is soluble in water.[1] Its key physical and spectroscopic characteristics are summarized below.

Table 1: Physical Properties of o-Aminobenzaldehyde

Property	- Value	Reference
Molecular Formula	C7H7NO	[1][5][8][9]
Molar Mass	121.14 g⋅mol <sup>-1</sup>	[1][8][9]
Appearance	Yellow solid	[1]
Melting Point	32–34 °C	[1][10]
Boiling Point	80-85 °C (at 0.27 kPa)	[5]
Solubility	Good in water; soluble in ethanol, ether, chloroform, benzene	[1][5]
CAS Number	529-23-7	[1][5][8]

Table 2: Spectroscopic Data for o-Aminobenzaldehyde



Technique	Data	Reference
<sup>1</sup> H NMR	(500 MHz, CDCl <sub>3</sub> ) δ (ppm): 9.87 (s, 1H, CHO), 7.48 (dd, 1H, Ar-H), 7.30 (ddd, 1H, Ar- H), 6.77 (ddd, 1H, Ar-H), 6.65 (m, 1H, Ar-H), 6.11 (br s, 2H, NH <sub>2</sub> )	[7][10]
<sup>13</sup> C NMR	(125 MHz, CDCl <sub>3</sub> ) δ (ppm): 194.0 (C=O), 149.9 (C-NH <sub>2</sub> ), 135.7 (Ar-CH), 135.2 (Ar-CH), 118.9 (Ar-C), 116.4 (Ar-CH), 116.0 (Ar-CH)	[7][10]
Infrared (IR)	(ATR, cm <sup>-1</sup> ) 3463 & 3329 (N-H stretch), 2839 & 2759 (Aldehyde C-H stretch), 1666 (C=O stretch), 1612 & 1582 (Aromatic C=C stretch), 1322 (C-N stretch), 750 (Aromatic C-H bend)	[7][10]

### **Core Reactivity and Chemical Properties**

The chemistry of o-aminobenzaldehyde is dominated by the interplay between its nucleophilic amino group and its electrophilic aldehyde group.

### **Self-Condensation and Instability**

A defining characteristic of o-aminobenzaldehyde is its propensity to polymerize or self-condense.[5][6] This instability is due to the intramolecular proximity of the amine and aldehyde, which can react with each other or with other molecules of the same compound. This process is often catalyzed by acid and can lead to the formation of trimeric and tetrameric condensation products.[1][7] Due to this reactivity, the compound should be used quickly after preparation or stored at low temperatures (-20 °C) under an inert atmosphere.[5][6][8]

### The Friedländer Synthesis of Quinolines

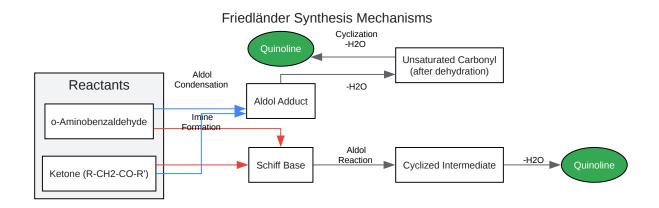


The most significant reaction of o-aminobenzaldehyde is the Friedländer synthesis, which provides a direct and versatile route to substituted quinolines.[3][11][12] The reaction involves the condensation of o-aminobenzaldehyde with a compound containing an active  $\alpha$ -methylene group, such as a ketone or  $\beta$ -ketoester, followed by a cyclodehydration step.[11]

The reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide).[11][12] Notably, efficient synthesis of quinolines has been achieved under catalyst-free conditions using water as a green solvent, with high yields obtained by simply heating the reactants.[2][4]

Reaction Mechanism Two primary mechanisms are proposed for the Friedländer synthesis.[12] [13]

- Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed aldol condensation between the enolate of the ketone and the aldehyde of o-aminobenzaldehyde. The resulting aldol adduct then undergoes rapid intramolecular cyclization via attack of the amino group on the ketone carbonyl, followed by dehydration to form the aromatic quinoline ring.[13]
- Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of o-aminobenzaldehyde and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final product.[12]



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Caption: Proposed reaction mechanisms for the Friedländer quinoline synthesis.

# Table 3: Examples of Friedländer Synthesis using o-Aminobenzaldehyde

(Data sourced from catalyst-free synthesis in water at 70 °C for 3 hours[2])

Active Methylene Compound	Product	Yield (%)
Cyclohexane-1,3-dione	1,2,3,4-Tetrahydroacridin- 9(10H)-one	97
5,5-Dimethylcyclohexane-1,3-dione	3,3-Dimethyl-1,2,3,4- tetrahydroacridin-9(10H)-one	95
Ethyl acetoacetate	Ethyl 2-methylquinoline-3- carboxylate	93
Acetylacetone	3-Acetyl-2-methylquinoline	91
Malononitrile	2-Aminoquinoline-3-carbonitrile	96

### Other Condensation and Cascade Reactions

Beyond the Friedländer synthesis, the dual reactivity of o-aminobenzaldehyde is exploited in other important transformations.

- Aminal Formation: It reacts with cyclic secondary amines, such as pyrrolidine, in a cascade reaction to form ring-fused aminals.[10][14] This process involves the slow addition of the aldehyde to minimize self-condensation, leading to versatile heterocyclic structures like hexahydropyrrolo[2,1-b]quinazolines.[10]
- Schiff Base Formation: Reaction with primary amines readily forms Schiff bases (imines),
   which are important intermediates in organic synthesis and can act as ligands in coordination chemistry.[15][16]
- Reactions with Indoles: In an acid-catalyzed, redox-neutral annulation, oaminobenzaldehyde reacts with indoles through a condensation/1,5-hydride shift/ring-closure



cascade to produce polycyclic azepinoindoles in a single step.[17]

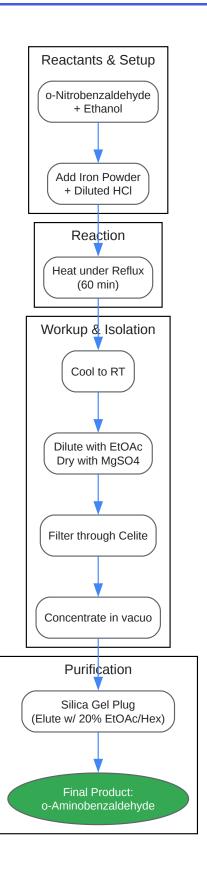
# **Experimental Protocols**Preparation of o-Aminobenzaldehyde

A common and effective method for synthesizing o-aminobenzaldehyde is the reduction of o-nitrobenzaldehyde.[1][6][18] The use of iron powder in an acidic medium is a well-established procedure.[10]

Protocol: Reduction of o-Nitrobenzaldehyde with Iron/HCI[10]

- Setup: A 1-L round-bottomed flask is charged with o-nitrobenzaldehyde (9.07 g, 60 mmol) and 170 mL of absolute ethanol. The mixture is stirred until a yellow solution forms.
- Reduction: Iron powder (10.05 g, 180 mmol) is added, followed by the addition of diluted HCl
   (1 mL concentrated HCl in 66 mL distilled water).
- Reaction: The flask is fitted with a reflux condenser and heated under reflux for 60 minutes.
- Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (500 mL) and dried with anhydrous MgSO<sub>4</sub> (70 g).
- Purification: The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is quickly passed through a silica gel plug, eluting with 20% ethyl acetate in hexanes.
- Isolation: The solvent is removed in vacuo to yield o-aminobenzaldehyde as a yellow solid.
   The product should be used immediately or stored at -20 °C.[10]





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Caption: Experimental workflow for the synthesis of o-aminobenzaldehyde.



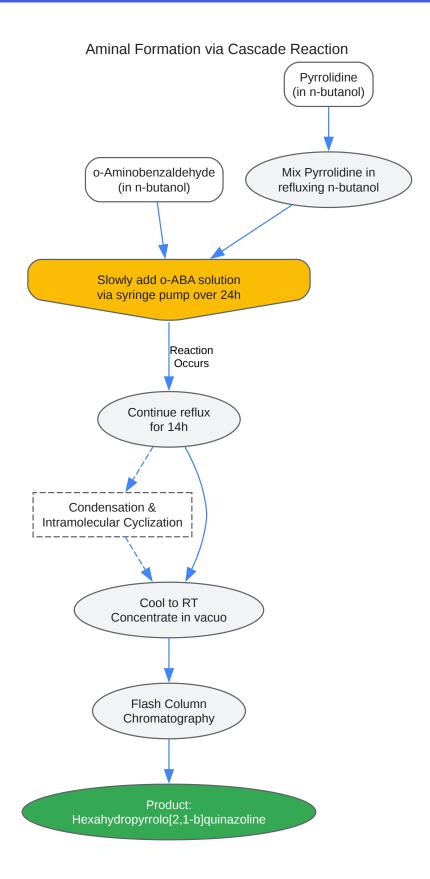
# General Protocol for Friedländer Quinoline Synthesis (Catalyst-Free)

This protocol describes a green chemistry approach for synthesizing quinolines in water without a catalyst.[2][4]

Protocol: Catalyst-Free Synthesis of 3-Acetyl-2-methylquinoline[2]

- Setup: In a 5 mL flask, mix o-aminobenzaldehyde (0.2 mmol), acetylacetone (0.2 mmol), and water (1 mL).
- Reaction: Stir the mixture at 70 °C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (3 mL).
- Isolation: Separate the organic layer, dry it over MgSO<sub>4</sub>, and concentrate it under reduced pressure.
- Purification: Purify the resulting residue by silica gel column chromatography (eluting with 10% ethyl acetate in hexane) to afford the pure quinoline product.





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Caption: Logical workflow for the synthesis of a fused aminal.



### Conclusion

ortho-Aminobenzaldehyde is a cornerstone reagent in organic synthesis, prized for its ability to construct complex heterocyclic systems from simple starting materials. Its reactivity is defined by the adjacent amino and aldehyde groups, which drive its participation in powerful condensation and cyclization reactions like the Friedländer synthesis. While its inherent instability requires careful handling and storage, its utility in creating the core scaffolds of medicinally relevant molecules ensures its continued importance for researchers in synthetic chemistry and drug development. Understanding its properties and reaction mechanisms is key to unlocking its full synthetic potential.

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